molecular formula C6H8Br2ClNS B2977397 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 2095410-21-0

2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2977397
CAS No.: 2095410-21-0
M. Wt: 321.46
InChI Key: DORICFZRSNLWQJ-UHFFFAOYSA-N
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Description

2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride (CAS: 2095410-21-0) is a halogenated thiophene derivative with the molecular formula C₆H₈Br₂ClNS and a molecular weight of 321.46 g/mol . It features a thiophene ring substituted with bromine atoms at the 4- and 5-positions, linked to an ethylamine hydrochloride moiety. This compound is supplied in high-purity grades (≥95%) and is utilized in life science research, particularly in pharmaceutical and chemical synthesis applications .

Properties

IUPAC Name

2-(4,5-dibromothiophen-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2NS.ClH/c7-5-3-4(1-2-9)10-6(5)8;/h3H,1-2,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORICFZRSNLWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex structures.

Scientific Research Applications

2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylalkylamine Derivatives

25T-NBOH (2a) and 25T-NBOMe (2b)

These compounds, described in , share the ethylamine backbone but differ in their aromatic systems. For example:

  • 25T-NBOH (2a) : Contains a 2,5-dimethoxy-4-(methylthio)phenyl group.
  • 25T-NBOMe (2b) : Features a 2,5-dimethoxy-4-(methylthio)phenyl group with an additional methoxybenzyl substituent.

Key Differences :

  • Aromatic System : The target compound uses a thiophene ring , whereas 25T-NBOH/NBOMe derivatives employ a benzene ring with methoxy and methylthio groups. Thiophene’s lower aromaticity and sulfur atom may alter π-π stacking interactions and solubility .
  • Halogenation : The dibromothiophene moiety in the target compound introduces steric bulk and electron-withdrawing effects absent in 25T-NBOH/NBOMe. This could modulate binding affinity at serotonin receptors (e.g., 5-HT₂A) .
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine Hydrochloride (Compound 3)

This analog () substitutes a bromine on a dimethoxyphenyl ring.

Comparison :

  • Electronic Effects : The single bromine on the phenyl ring in Compound 3 provides moderate electron withdrawal, whereas the dual bromines on the thiophene in the target compound create stronger electron-deficient characteristics.
  • Molecular Weight : Compound 3 has a lower molecular weight (~285 g/mol) compared to the target (321.46 g/mol), affecting pharmacokinetic properties like diffusion rates .

Thiophene- and Indole-Based Analogs

2-(2,5-Dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine Hydrochloride

This compound () combines an indole and thiophene system.

Key Differences :

Halogenated Cycloalkylamine Derivatives

2-(4,4-Difluorocyclohexyl)ethan-1-amine Hydrochloride

This cyclohexyl derivative () replaces the aromatic system with a fluorinated cycloalkane.

Comparison :

  • Conformational Flexibility : The cyclohexyl group offers greater rotational freedom versus the planar thiophene ring, affecting receptor docking.
  • Electronegativity : Fluorine atoms provide polar hydrophobicity, whereas bromines contribute to van der Waals interactions and heavier molecular weight .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Aromatic System Substituents Molecular Weight (g/mol) Key Applications
Target Compound Thiophene 4,5-Dibromo 321.46 Pharmaceutical research
25T-NBOH (2a) Benzene 2,5-Dimethoxy-4-methylthio ~327 Serotonin receptor studies
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine Benzene 4-Bromo, 2,5-dimethoxy ~285 Biased agonism research
2-(4,4-Difluorocyclohexyl)ethan-1-amine Cyclohexane 4,4-Difluoro ~193 Agrochemical development

Table 2: Electronic and Functional Group Impact

Compound Electron Effects Functional Group Contribution
Target Compound Strong electron-withdrawing (Br) Thiophene (sulfur), amine hydrochloride
25T-NBOMe (2b) Electron-donating (OCH₃, SCH₃) Methoxybenzyl, ethylamine hydrochloride
Compound 3 () Moderate electron-withdrawing (Br) Dimethoxyphenyl, ethylamine hydrochloride

Research Implications

  • Receptor Specificity : The dibromothiophene system may enhance selectivity for sulfur-binding pockets in enzymes or receptors, distinct from methoxy- or fluorine-substituted analogs .
  • Synthetic Utility : Bromine atoms facilitate further functionalization (e.g., cross-coupling reactions), offering versatility in medicinal chemistry .

Biological Activity

2-(4,5-Dibromothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores its biological activities, synthesis, and relevant research findings.

The compound's chemical formula is C6H8Br2ClNSC_6H_8Br_2ClNS, with a molecular weight of 321.46 g/mol. The IUPAC name is 2-(4,5-dibromothiophen-2-yl)ethanamine; hydrochloride, and it appears as a powder at room temperature. Below is a summary of its chemical characteristics:

PropertyValue
Chemical FormulaC₆H₈Br₂ClNS
Molecular Weight321.46 g/mol
IUPAC Name2-(4,5-dibromothiophen-2-yl)ethanamine; hydrochloride
AppearancePowder
Storage Temperature4 °C

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily due to its structural features. The compound has been studied for its potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Molecular docking studies suggest that it may interact effectively with human epidermal growth factor receptors (HER), which are critical in cancer progression. For instance, docking simulations revealed strong binding affinities to HER enzymes, indicating its potential as a therapeutic candidate in cancer treatment .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. Its diverse functional groups contribute to this activity, making it a candidate for further development in treating bacterial infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Molecular Docking Studies : Research utilizing AutoDock Vina showed that derivatives of this compound exhibited varying degrees of binding affinities to HER enzymes, with some derivatives showing promising potential as cancer therapy candidates .
  • Synthesis and Characterization : The synthesis of related compounds often involves straightforward methods such as one-pot reactions or co-reduction techniques. These methods have led to the discovery of several derivatives with enhanced biological activities .
  • Antioxidant Activities : Some derivatives have been reported to exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells, further supporting their potential therapeutic applications .

Q & A

Basic: What are the recommended synthetic pathways for 2-(4,5-dibromothiophen-2-yl)ethan-1-amine hydrochloride, and how can purity (>95%) be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, including bromination of thiophene derivatives followed by coupling with ethylamine precursors. Key steps include:

  • Bromination: Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–5°C) to achieve selective 4,5-dibromination on the thiophene ring.
  • Amine Coupling: Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the ethanamine moiety.
  • Hydrochloride Formation: Precipitation with HCl in anhydrous ethanol.
    To ensure >95% purity:
  • Purification: Column chromatography (silica gel, DCM/MeOH gradient) or recrystallization from ethanol/water mixtures.
  • Validation: HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (¹H/¹³C) to confirm absence of unreacted intermediates (e.g., residual thiophene or brominated by-products) .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) should show characteristic peaks:
    • Thiophene protons: δ 7.2–7.5 ppm (doublet, J = 5.2 Hz).
    • Ethylamine chain: δ 2.8–3.1 ppm (m, CH₂NH₂).
  • Mass Spectrometry (HRMS): Expected [M+H]⁺ at m/z 236.15 (calc. 236.04).
  • Elemental Analysis: Verify C, H, N, Br, and Cl within ±0.3% of theoretical values.
    Resolving Discrepancies:
  • If bromine substitution patterns conflict (e.g., 3,4-dibromo vs. 4,5-dibromo), use NOESY or COSY NMR to confirm regiochemistry.
  • For amine proton ambiguity, perform deuterium exchange or pH-dependent NMR studies .

Advanced: How can researchers design assays to study this compound’s interaction with serotonin receptors (e.g., 5-HT₂A)?

Methodological Answer:

  • Radioligand Binding Assays:
    • Use [³H]Ketanserin (5-HT₂A antagonist) in HEK293 cells expressing human 5-HT₂A receptors.
    • Incubate with test compound (1 nM–10 µM) for 60 min at 25°C.
    • Measure displacement curves to calculate IC₅₀ and Ki values.
  • β-Arrestin Recruitment Assays (BRET):
    • Transfect cells with 5-HT₂A-Rluc8 and β-arrestin2-Venus constructs.
    • Treat with compound (10 pM–10 µM) and monitor luminescence/fluorescence ratios.
    • Compare bias factors (ΔΔlog(τ/KA)) against reference agonists (e.g., LSD) to assess signaling bias .

Advanced: What strategies mitigate data inconsistencies in enzyme inhibition studies (e.g., transaminases)?

Methodological Answer:

  • Control for Non-Specific Binding:
    • Include negative controls (e.g., 2-(4-nitrophenyl)ethan-1-amine) to rule out assay interference from amine groups.
    • Pre-treat enzyme solutions with charcoal to adsorb hydrophobic contaminants.
  • Kinetic Analysis:
    • Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
    • Use stopped-flow spectrophotometry for rapid kinetic measurements (kcat/Km).
  • Orthogonal Validation:
    • Cross-validate with fluorogenic substrates (e.g., 4-aminobutyraldehyde dehydrogenase-coupled assays) to confirm inhibition mechanisms .

Basic: What safety protocols are essential for handling this compound, given its brominated and amine functionalities?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles.
  • Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of HCl fumes or brominated dust.
  • Storage: Store at –20°C in amber vials under argon to prevent amine oxidation and hydroscopic degradation.
  • Waste Disposal: Neutralize aqueous waste with 1 M NaOH before incineration; organic waste must be segregated for halogen-specific treatment .

Advanced: How can computational modeling predict the compound’s bioavailability and metabolic stability?

Methodological Answer:

  • ADMET Prediction:
    • Use SwissADME to estimate LogP (predicted ~2.1) and solubility (≈15 mg/mL in PBS).
    • Assess cytochrome P450 metabolism (CYP2D6/3A4) via StarDrop’s WhichP450 module.
  • Molecular Dynamics (MD) Simulations:
    • Simulate binding to human serum albumin (PDB: 1AO6) to predict plasma protein binding.
    • Apply AMBER force fields to model thiophene ring flexibility and amine protonation states at physiological pH.
  • Metabolite Identification:
    • Use Mass Frontier to predict Phase I metabolites (e.g., debromination or N-acetylation) .

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